molecular formula C17H17BrCl2N2O2S B7440479 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine

1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine

Cat. No. B7440479
M. Wt: 464.2 g/mol
InChI Key: HLUUQSYDAFTLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine, also known as BDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMP belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. It has exhibited antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes. 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has also shown to have anti-proliferative effects by inducing cell cycle arrest and inhibiting cell growth.

Advantages and Limitations for Lab Experiments

1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, one of the limitations of using 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine research, including:
1. Investigating the potential therapeutic applications of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine in other diseases, such as cardiovascular diseases and metabolic disorders.
2. Developing novel formulations of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine to improve its solubility and bioavailability.
3. Conducting clinical trials to evaluate the safety and efficacy of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine in humans.
4. Identifying the molecular targets of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine to better understand its mechanism of action.
5. Studying the pharmacokinetics and pharmacodynamics of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine to optimize its dosing regimen.
In conclusion, 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves modulating various signaling pathways in the body, and it has exhibited several biochemical and physiological effects in preclinical studies. Further research is needed to fully understand the therapeutic potential of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine and optimize its use in clinical settings.

Synthesis Methods

The synthesis of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the reaction of 4-bromo-2,5-dichlorobenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base. The reaction yields 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine as a white crystalline solid with a high purity level.

Scientific Research Applications

1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

1-(4-bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrCl2N2O2S/c1-12-2-4-13(5-3-12)21-6-8-22(9-7-21)25(23,24)17-11-15(19)14(18)10-16(17)20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUUQSYDAFTLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine

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